SD-36 was developed through a structure-based discovery approach aimed at creating effective STAT3 degraders. It belongs to the class of synthetic organic compounds and is categorized under PROTACs, which are innovative tools in targeted protein degradation strategies . The compound is notable for its ability to selectively bind to STAT3 while recruiting the cereblon E3 ubiquitin ligase, facilitating the proteasomal degradation of the target protein .
The synthesis of SD-36 involved the strategic design of small molecules that can effectively target the SH2 domain of STAT3. The initial compound in this series was SI-109, which served as a potent inhibitor of STAT3. By employing ligands that interact with cereblon/cullin 4A E3 ligase alongside SI-109, researchers developed SD-36 as a more effective degrader .
The synthesis process includes:
The molecular formula for SD-36 is , with a molecular weight of 1158.15 g/mol . The compound's structure features a complex arrangement that allows it to effectively engage with the SH2 domain of STAT3. The structural data indicate that SD-36 maintains high specificity for STAT3 over other members of the STAT family, which is crucial for minimizing off-target effects in therapeutic applications .
SD-36 operates through a mechanism that involves binding to STAT3 and promoting its ubiquitination via interaction with cereblon E3 ligase. This process leads to subsequent proteasomal degradation of STAT3, effectively reducing its levels in cells. The compound has shown efficacy in inducing cell-cycle arrest and apoptosis in various cancer cell lines characterized by high levels of phosphorylated STAT3 .
In vitro studies have demonstrated that SD-36 can deplete both monomeric and dimeric forms of STAT3 within hours at concentrations as low as 1 μM .
The mechanism by which SD-36 exerts its effects involves several key steps:
This targeted degradation results in a significant reduction in STAT3 levels, leading to diminished transcriptional activity associated with oncogenic pathways . In animal models, administration of SD-36 has resulted in complete tumor regression in xenograft models, demonstrating its potential as an effective cancer therapeutic agent .
SD-36 exhibits several notable physical properties:
The chemical properties include:
SD-36 has significant implications in cancer research and therapy due to its ability to selectively degrade STAT3. Its applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4